molecular formula C11H10O3 B3374041 4-(But-3-yn-1-yloxy)benzoic acid CAS No. 1017024-01-9

4-(But-3-yn-1-yloxy)benzoic acid

Cat. No. B3374041
CAS RN: 1017024-01-9
M. Wt: 190.19 g/mol
InChI Key: BBXYIDRHSXLQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds containing a propargyl group, like 4-(But-3-yn-1-yloxy)benzoic acid, has been reported in various studies . These compounds are valuable precursors for the synthesis of heterocycles . The propargylation of compounds was carried out by alkylation or amidation with propargyl bromide or propargylamine .

Scientific Research Applications

4-B3Y1BA has been found to have a variety of applications in scientific research. It has been used in the synthesis of polymers, such as poly(4-butynyloxybenzoic acid) (PBBA) and poly(4-butynyloxybenzoic acid-co-4-hydroxybenzoic acid) (PBBA-HBA). Additionally, 4-B3Y1BA has been used as an additive in the synthesis of polyurethanes, and as a cross-linking agent in the production of polyurethane-based materials. Furthermore, 4-B3Y1BA has been used in the synthesis of novel compounds, such as 2-amino-4-butynyloxybenzoic acid, which has potential applications in drug design.

Advantages and Limitations for Lab Experiments

4-B3Y1BA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost, making it an attractive option for research. Additionally, 4-B3Y1BA is relatively easy to synthesize, and can be stored for long periods of time without degradation. However, one of the main limitations is its cytotoxic effects, which can limit its use in certain experiments.

Future Directions

The potential future applications of 4-B3Y1BA are numerous. It may be used in the development of novel drugs, as well as in the development of materials for use in medical devices. Additionally, it may be used in the development of new polymers and materials for use in the production of biodegradable plastics. Finally, 4-B3Y1BA may be used in the development of novel compounds for use in the treatment of neurological disorders and cancer.

Safety and Hazards

The safety data sheet for a related compound, 4-(but-3-en-1-yloxycarbonyl)benzoic acid, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-but-3-ynoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h1,4-7H,3,8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXYIDRHSXLQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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